alpha2-Rhodomycinone alpha2-Rhodomycinone
Brand Name: Vulcanchem
CAS No.: 18118-77-9
VCID: VC21043486
InChI: InChI=1S/C20H18O8/c1-2-20(28)6-11(23)7-5-8-12(17(25)13(7)19(20)27)18(26)15-10(22)4-3-9(21)14(15)16(8)24/h3-5,11,19,21-23,25,27-28H,2,6H2,1H3/t11-,19+,20+/m0/s1
SMILES: CCC1(CC(C2=CC3=C(C(=C2C1O)O)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)O
Molecular Formula: C20H18O8
Molecular Weight: 386.4 g/mol

alpha2-Rhodomycinone

CAS No.: 18118-77-9

Cat. No.: VC21043486

Molecular Formula: C20H18O8

Molecular Weight: 386.4 g/mol

* For research use only. Not for human or veterinary use.

alpha2-Rhodomycinone - 18118-77-9

Specification

CAS No. 18118-77-9
Molecular Formula C20H18O8
Molecular Weight 386.4 g/mol
IUPAC Name (7S,9R,10R)-9-ethyl-1,4,7,9,10,11-hexahydroxy-8,10-dihydro-7H-tetracene-5,12-dione
Standard InChI InChI=1S/C20H18O8/c1-2-20(28)6-11(23)7-5-8-12(17(25)13(7)19(20)27)18(26)15-10(22)4-3-9(21)14(15)16(8)24/h3-5,11,19,21-23,25,27-28H,2,6H2,1H3/t11-,19+,20+/m0/s1
Standard InChI Key TWFQRMYYLLRFKE-JJFKOLPGSA-N
Isomeric SMILES CC[C@]1(C[C@@H](C2=CC3=C(C(=C2[C@H]1O)O)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)O
SMILES CCC1(CC(C2=CC3=C(C(=C2C1O)O)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)O
Canonical SMILES CCC1(CC(C2=CC3=C(C(=C2C1O)O)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator